
2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde is an organic compound characterized by the presence of a bromo group and a trifluoromethyl group attached to a phenyl ring, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde typically involves the bromination of 4-(trifluoromethyl)acetophenone followed by a formylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The formylation can be achieved using reagents like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid like titanium tetrachloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetic acid.
Reduction: 2-(2-Bromo-4-(trifluoromethyl)phenyl)ethanol.
Substitution: 2-(2-Amino-4-(trifluoromethyl)phenyl)acetaldehyde.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromo and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenol
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- 2-Bromo-N-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde is unique due to the presence of both a bromo and a trifluoromethyl group on the phenyl ring, along with an aldehyde functional group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H6BrF3O |
|---|---|
Molekulargewicht |
267.04 g/mol |
IUPAC-Name |
2-[2-bromo-4-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6BrF3O/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,4-5H,3H2 |
InChI-Schlüssel |
RRHGVUHNDMHROE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


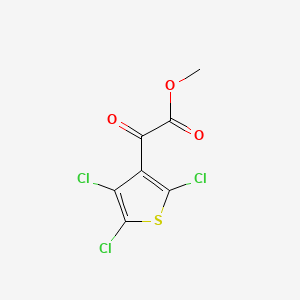
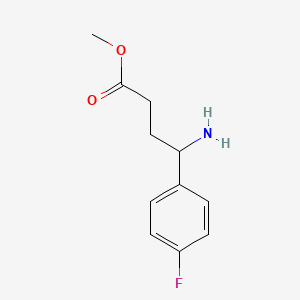
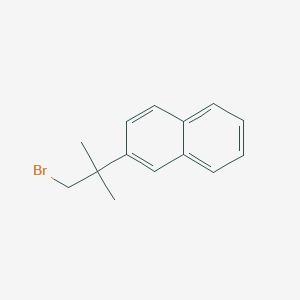



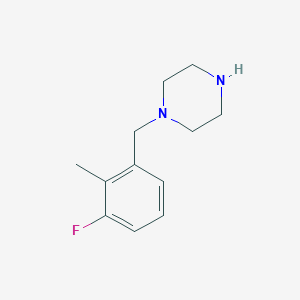
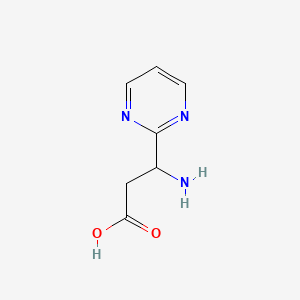
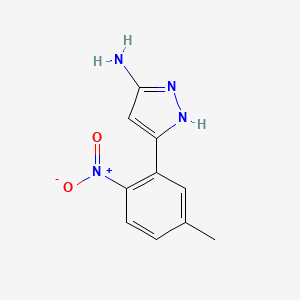
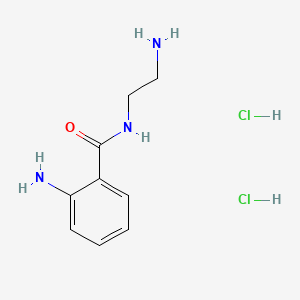
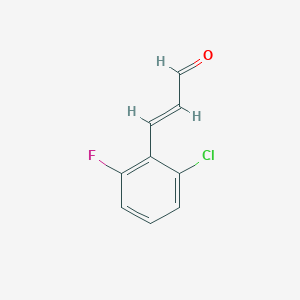

![2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13589619.png)
![4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)
